2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione

Overview

Description

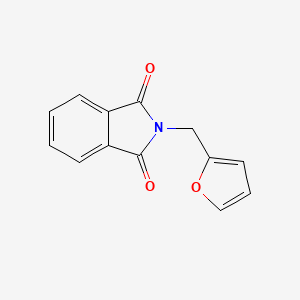

2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused to an isoindole structure, making it a unique and interesting molecule in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of furan derivatives with isoindole precursors. One common method includes the use of a Wittig reaction, where a furan aldehyde reacts with a phosphonium ylide to form the desired product . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) under controlled temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of renewable biomass-derived furfurals as starting materials is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Catalysts: Palladium on carbon (Pd/C), sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism by which 2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. In medicinal applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Furfural: Another furan derivative with applications in organic synthesis and material science.

5-hydroxymethylfurfural: Known for its use in producing renewable chemicals and biofuels.

Uniqueness

What sets 2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione apart is its fused ring structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Biological Activity

The compound 2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is part of a larger class of isoindole derivatives that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an isoindole core with a furylmethyl substituent, which is believed to influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of isoindole-1,3-dione exhibit significant antimicrobial properties. A study synthesized several derivatives including this compound and assessed their activity against various bacterial strains. The results showed promising antimicrobial effects, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL for the most active compounds .

Table 1: Antimicrobial Activity of Isoindole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 30 |

Neuroprotective Effects

The neuroprotective potential of isoindole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's. In silico studies demonstrated that these compounds could inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in the pathology of Alzheimer's disease. The compound exhibited an IC50 value of approximately 34 nM against AChE, indicating strong inhibitory activity .

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| This compound | Acetylcholinesterase | 34 |

| Butyrylcholinesterase | 540 |

Anti-inflammatory Activity

In addition to its antimicrobial and neuroprotective properties, the compound also shows anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The compound demonstrated significant inhibition in vitro, suggesting potential for therapeutic applications in inflammatory diseases .

Case Studies

A notable case study involved the synthesis and biological evaluation of various isoindole derivatives, including this compound. The study highlighted the compound's broad-spectrum antimicrobial activity and its ability to inhibit cholinesterases effectively. These findings support further exploration into its use as a lead compound for drug development targeting neurodegenerative diseases and infections .

Properties

IUPAC Name |

2-(furan-2-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEASRFXNBZVYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.